molecular formula C10H22O2Si B142182 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one CAS No. 120591-36-8

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one

Cat. No.: B142182
CAS No.: 120591-36-8
M. Wt: 202.37 g/mol
InChI Key: FNQOZVBPYZGHNO-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butanone backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during chemical reactions.

Scientific Research Applications

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one is widely used in scientific research, particularly in:

    Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

    Medicine: In the development of pharmaceuticals, where it helps in the synthesis of complex drug molecules.

    Industry: Used in the production of fine chemicals and intermediates for various industrial applications.

Safety and Hazards

This chemical is considered hazardous. It causes serious eye damage . In case of eye contact, it’s advised to rinse cautiously with water for several minutes and seek medical attention . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

R-OH+TBDMS-ClR-O-TBDMS+HCl\text{R-OH} + \text{TBDMS-Cl} \rightarrow \text{R-O-TBDMS} + \text{HCl} R-OH+TBDMS-Cl→R-O-TBDMS+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and more efficient catalysts to enhance yield and reduce reaction time. The use of automated systems and controlled environments ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism by which 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The deprotection step, typically involving fluoride ions, restores the original hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyldimethylsiloxy-1-butanol
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

Compared to similar compounds, 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one offers a unique combination of stability and reactivity, making it particularly useful in complex organic syntheses. Its ability to protect hydroxyl groups under a wide range of conditions sets it apart from other protecting groups.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQOZVBPYZGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Hydroxybutan-2-one (1.0 g, 11.35 mmol), imidazole (1.16 g, 17 mmol) in DMF (15 ml) was reacted with tert-butyldimethylsilyl chloride (1.7 g, 11.35 mmol) for three hours at room temperature. The reaction was partitioned with ether and water. The aqueous phase was extracted several times with ether. The combined organics were washed several times with water then dried over magnesium sulfate and concentrated in vacuo to give the title compound as a clear oil (2.16 g, 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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